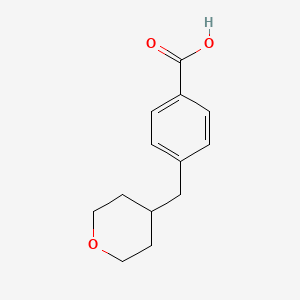
4-(Tetrahydropyran-4-ylmethyl)-benzoic acid
Übersicht
Beschreibung
4-(Tetrahydropyran-4-ylmethyl)-benzoic acid (4-THPMBA) is an organic compound that has been extensively studied for its various applications in scientific research. It is a small molecule with a molecular weight of 182.2 g/mol and a melting point of 149-150 °C. 4-THPMBA has been found to be useful in a variety of applications such as organic synthesis, as a reagent in biochemistry, and as an inhibitor in enzyme research. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Baicalein, a flavonoid compound structurally related to benzoic acid derivatives, demonstrates potent anti-cancer activities. Its effects on hepatocellular carcinoma (HCC) involve influencing cell proliferation, metastasis, apoptosis, and autophagy. This suggests potential applications of similar compounds in developing novel anticancer drugs (Bie et al., 2017).
Radical Scavengers and Antioxidants
Chromones and their derivatives, which share a structural resemblance to benzoic acid derivatives, are recognized for their antioxidant properties. These compounds can neutralize active oxygen and disrupt free radical processes, thereby preventing cell impairment and various diseases (Yadav et al., 2014).
Gut Function Regulation
Benzoic acid is utilized as an antibacterial and antifungal preservative in foods and feeds. Studies have shown that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota in animals. This indicates potential applications in improving gut health through dietary adjustments (Mao et al., 2019).
Synthesis of Bioactive Molecules
Research on the enantioselective synthesis of 3,4-dihydropyran derivatives, closely related to tetrahydropyran structures, highlights their significance as chiral building blocks for bioactive molecules and natural products. This underlines the importance of such structures in synthesizing compounds with potential pharmaceutical applications (Desimoni et al., 2018).
Pharmacokinetic Analysis and Dietary Exposures
Physiologically-based pharmacokinetic (PBPK) models for benzoic acid across different species, including humans, rats, and guinea pigs, demonstrate the compound's metabolic and dosimetric variations. This research aids in understanding the internal exposures from dietary benzoates, providing a basis for assessing safety and regulatory standards (Hoffman & Hanneman, 2017).
Eigenschaften
IUPAC Name |
4-(oxan-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-3-1-10(2-4-12)9-11-5-7-16-8-6-11/h1-4,11H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUUEUFFFRJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydropyran-4-ylmethyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)
![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)
![3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474647.png)
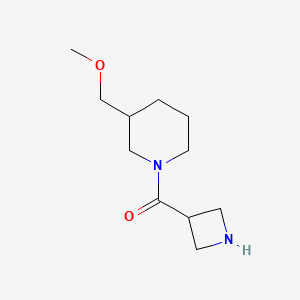

![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)
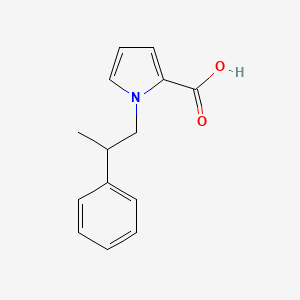
amine](/img/structure/B1474655.png)

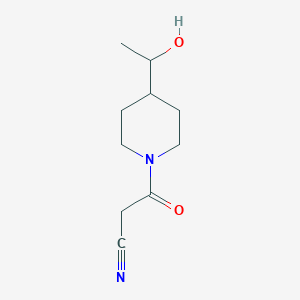
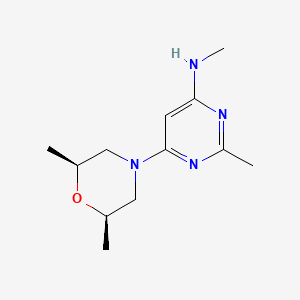
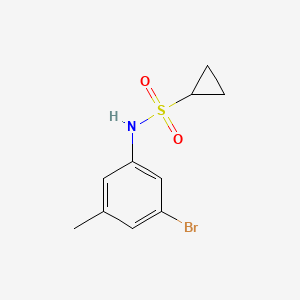

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1474662.png)